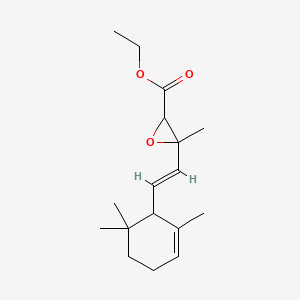

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate

描述

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₂₆O₃ | |

| Molecular weight (g/mol) | 278.39 | |

| SMILES notation | C(OC(=O)C1OC1(\C=C\C2C(CCC=C2C)(C)C)C)C | |

| InChIKey | BSKRNVMSMUYCJR-PKNBQFBNSA-N |

The systematic IUPAC name, ethyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl]oxirane-2-carboxylate , reflects the substituents’ positions and configurations. The cyclohexenyl group adopts a chair-like conformation stabilized by methyl groups at positions 2 and 6, while the oxirane ring introduces angular strain due to its 60° bond angles.

Stereochemical Configuration Analysis

The compound exhibits two stereogenic centers:

- C3 of the oxirane ring : Bearing a methyl group and the vinyl substituent.

- C1 of the cyclohexenyl group : Connected to the vinyl bridge and two methyl groups.

Key Stereochemical Features:

- Vinyl group geometry : The double bond between C8 and C9 adopts an (E)-configuration , confirmed by the SMILES string (\C=C$$. This trans arrangement minimizes steric hindrance between the cyclohexenyl and oxirane groups.

- Cyclohexenyl ring substituents : The 2,6,6-trimethyl groups enforce a twisted-boat conformation in the cyclohexenyl ring, as computational models predict reduced steric clash compared to a chair conformation.

- Oxirane ring stereoelectronic effects : The ester group at C2 and the methyl group at C3 create an electron-deficient epoxide ring, influencing reactivity toward nucleophilic attack.

Conformational Dynamics of Cyclohexenyl-Vinyl-Oxirane Systems

The molecule’s flexibility arises from three structural domains:

Cyclohexenyl Ring Dynamics

The 2,6,6-trimethylcyclohex-2-en-1-yl group undergoes pseudorotation between twist-boat and half-chair conformations. Density functional theory (DFT) calculations suggest an energy barrier of ~5 kcal/mol for interconversion, with the twist-boat form being 1.2 kcal/mol more stable due to reduced 1,3-diaxial interactions.

Vinyl Linker Flexibility

The (E)-vinyl bridge allows limited rotation (energy barrier: ~10 kcal/mol ) due to conjugation with the oxirane ring. This rigidity maintains the planar alignment of the cyclohexenyl and oxirane moieties, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.

Oxirane Ring Strain and Electronic Effects

The oxirane ring’s inherent strain (≈27 kcal/mol) is partially mitigated by:

- Hyperconjugation : Donation of electron density from the adjacent ester group into the epoxide’s antibonding orbitals.

- Steric shielding : The bulky cyclohexenyl group restricts access to the oxirane’s electrophilic oxygen atoms.

Table 2: Conformational Energy Barriers

| Structural Domain | Energy Barrier (kcal/mol) | Stabilizing Factors |

|---|---|---|

| Cyclohexenyl ring | 5.0 | Methyl group repulsion minimization |

| Vinyl linker | 10.0 | Conjugation with oxirane |

| Oxirane ring | 27.0 | Hyperconjugation from ester |

These dynamics underscore the compound’s structural rigidity in solution, a critical factor in its chemical reactivity and potential applications in synthesis.

属性

CAS 编号 |

93805-68-6 |

|---|---|

分子式 |

C17H26O3 |

分子量 |

278.4 g/mol |

IUPAC 名称 |

ethyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C17H26O3/c1-6-19-15(18)14-17(5,20-14)11-9-13-12(2)8-7-10-16(13,3)4/h8-9,11,13-14H,6-7,10H2,1-5H3/b11-9+ |

InChI 键 |

BSKRNVMSMUYCJR-PKNBQFBNSA-N |

手性 SMILES |

CCOC(=O)C1C(O1)(C)/C=C/C2C(=CCCC2(C)C)C |

规范 SMILES |

CCOC(=O)C1C(O1)(C)C=CC2C(=CCCC2(C)C)C |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate typically involves:

- Formation of the vinyl-substituted cyclohexene intermediate.

- Introduction of the oxirane ring via epoxidation of an appropriate alkene precursor.

- Esterification to form the ethyl carboxylate moiety.

The key challenge is the stereoselective formation of the oxirane ring and the control of the (E)-configuration of the vinyl substituent.

Stepwise Preparation Details

Synthesis of the Vinylcyclohexene Intermediate

- The 2,6,6-trimethylcyclohex-2-en-1-yl vinyl moiety is prepared by Wittig or Horner–Wadsworth–Emmons olefination reactions starting from 2,6,6-trimethylcyclohex-2-en-1-one or related ketones.

- The olefination step ensures the (E)-configuration of the vinyl group, which is critical for the final compound's properties.

Epoxidation to Form the Oxirane Ring

- The vinyl-substituted alkene intermediate undergoes epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid.

- Reaction conditions are optimized to favor epoxidation at the 2-position of the carboxylate precursor, yielding the oxirane ring with the methyl substituent at the 3-position.

- The stereochemistry of the epoxide is controlled by reaction temperature, solvent, and the nature of the oxidizing agent.

Esterification

- The carboxylic acid intermediate is esterified with ethanol under acidic or catalytic conditions to yield the ethyl ester.

- This step may be performed before or after epoxidation depending on the synthetic route chosen.

Alternative Synthetic Routes

- Some methods start from methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, which is then converted to the corresponding oxirane derivative by epoxidation and subsequent methylation steps.

- The use of chiral catalysts or auxiliaries can be employed to enhance stereoselectivity in the epoxidation step, although such methods are less commonly reported for this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Olefination | Wittig or Horner–Wadsworth–Emmons reagents | Room temp to reflux | 2–24 hours | Controls (E)-vinyl configuration |

| Epoxidation | m-CPBA or peracetic acid | 0–25 °C | 1–4 hours | Stereoselective epoxidation |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Reflux (78 °C) | 4–12 hours | Conversion to ethyl ester |

- The epoxidation step is critical and requires careful control to avoid over-oxidation or ring opening.

- Purification is typically achieved by column chromatography or recrystallization.

Research Findings and Analytical Data

- Spectroscopic analysis (NMR, IR, MS) confirms the formation of the oxirane ring and the vinyl substituent.

- The (E)-configuration of the vinyl group is verified by coupling constants in ^1H NMR (J ~15–16 Hz).

- The oxirane ring protons appear as characteristic signals in the 2.5–3.5 ppm range in ^1H NMR.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z consistent with C17H26O3 (278.4 g/mol).

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Vinyl Intermediate | Olefination of cyclohexenone derivative | Wittig/Horner reagents, base | (E)-vinylcyclohexene intermediate |

| Epoxidation | Oxidation of alkene to oxirane | m-CPBA, low temp, inert solvent | Stereoselective oxirane formation |

| Esterification | Conversion of acid to ethyl ester | Ethanol, acid catalyst, reflux | Ethyl ester formation |

| Purification | Chromatography or recrystallization | Silica gel, solvents | Pure target compound |

| Characterization | NMR, IR, MS, HRMS | Standard analytical techniques | Confirmation of structure and purity |

化学反应分析

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

科学研究应用

Synthesis and Chemical Reactions

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate can be synthesized through various organic reactions, including:

- Esterification : The reaction of carboxylic acids with alcohols to form esters.

- Epoxidation : The conversion of alkenes to epoxides using peracids or other oxidizing agents.

These reactions are crucial for producing derivatives that can be further utilized in different applications.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in several chemical transformations:

| Reaction Type | Description | Example Use |

|---|---|---|

| Nucleophilic Substitution | Introduction of nucleophiles at the epoxide ring | Synthesis of complex natural products |

| Ring Opening Reactions | Formation of diols or other functional groups | Production of pharmaceuticals |

| Cross-Coupling Reactions | Formation of carbon-carbon bonds | Development of new materials |

Pharmaceutical Applications

This compound has been explored for its potential therapeutic uses:

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro studies have shown that modified versions can inhibit the proliferation of cancer cells, suggesting a pathway for drug development.

Applications in Fragrance Industry

Due to its pleasant odor profile derived from the cyclohexene structure, this compound is valuable in the fragrance industry:

| Application | Details |

|---|---|

| Perfume Composition | Used as a base note due to its stability and lasting scent |

| Flavoring Agent | Incorporated into food products for flavor enhancement |

Materials Science

The compound's ability to undergo polymerization makes it useful in materials science:

Case Study: Polymer Development

Research has demonstrated that this compound can be polymerized to create thermosetting resins. These materials exhibit excellent thermal stability and mechanical properties suitable for coatings and adhesives.

作用机制

The mechanism of action of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various biochemical pathways, making the compound valuable for studying molecular mechanisms .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the C₁₇H₂₆O₃ Class

The compound shares its molecular formula C₁₇H₂₆O₃ with other esters and epoxide derivatives. Key analogues include:

| CAS No. | Compound Name | Key Functional Groups | Structural Differences |

|---|---|---|---|

| 93805-68-6 | Ethyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl]oxirane-2-carboxylate | Epoxide, cyclohexene, ethyl ester | Central oxirane ring with vinyl-linked cyclohexene; compact bicyclic framework. |

| 15913-12-9 | Benzeneacetic acid, α-hydroxy-4-(1-methylethyl)-, hexyl ester | Benzene ring, hydroxyl, hexyl ester | Aromatic core with a hydroxyl group and longer hexyl ester chain; lacks epoxide or vinyl. |

Key Observations :

- Reactivity : The target compound’s epoxide ring makes it more reactive toward nucleophiles compared to the aromatic ester (15913-12-9), which is stabilized by resonance .

- Solubility : The hexyl ester in 15913-12-9 likely enhances lipophilicity, whereas the target compound’s bicyclic structure may reduce solubility in polar solvents.

Functional Group Analogues

Epoxide-Containing Compounds

- 3-Furancarboxylic acid, 2,4-dimethyl-, ethyl ester (CAS: N/A, ): Shares an ethyl ester group but replaces the oxirane and cyclohexene with a furan ring. The furan’s aromaticity and oxygen heteroatom impart distinct electronic properties, favoring electrophilic substitutions over epoxide-related reactions .

Cyclohexene Derivatives

Structural Characterization

- X-ray Crystallography : The target compound’s structure could be resolved using SHELXL (SHELX suite), a widely used program for small-molecule refinement .

- Visualization : ORTEP-III, with its Graphical User Interface (GUI), enables precise 3D rendering of the bicyclic structure, highlighting bond angles and steric interactions .

生物活性

Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate, with the CAS number 93805-68-6, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity through synthesis studies, chemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.39 g/mol. The compound contains an oxirane ring and a carboxylate group, which are critical for its biological interactions.

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. Notably, a study published in the Royal Society of Chemistry describes the development of a strategy for synthesizing similar compounds from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. This method involves the formation of various substituted benzenes that can lead to derivatives with potential biological activity .

Anti-inflammatory Effects

Some studies have suggested that compounds containing oxirane rings may possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. Further research is needed to directly assess the anti-inflammatory effects of this specific compound.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。